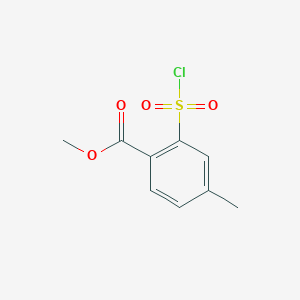

Methyl 2-(chlorosulfonyl)-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)8(5-6)15(10,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIBSXMENIYDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188087-56-0 | |

| Record name | methyl 2-(chlorosulfonyl)-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Chlorosulfonyl 4 Methylbenzoate and Analogous Systems

Regioselective Chlorosulfonation Strategies

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent. The regiochemical outcome is dictated by the electronic and steric influences of the substituents already present on the aromatic ring.

Direct Chlorosulfonation of Substituted Methyl Benzoates

The direct chlorosulfonation of a substituted methyl benzoate (B1203000), such as methyl 4-methylbenzoate (methyl p-toluate), involves the reaction with an excess of chlorosulfonic acid. researchgate.netgoogle.com The substituents on the ring—a methyl group (-CH₃) and a methyl ester group (-COOCH₃)—govern the position of the incoming chlorosulfonyl group. The methyl group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator.

In the case of methyl 4-methylbenzoate, the activating methyl group directs the electrophile to the positions ortho to it (positions 2 and 6). The deactivating ester group directs to the positions meta to it (positions 3 and 5). The directing effects of the methyl group are stronger, thus substitution is expected to occur at the position ortho to the methyl group and meta to the ester group, which is position 2. This alignment of directing effects favors the formation of the desired methyl 2-(chlorosulfonyl)-4-methylbenzoate.

While direct chlorosulfonation of the specific target molecule is not extensively detailed, the principles can be inferred from related reactions. For instance, the chlorosulfonation of toluene yields a mixture of ortho and para isomers, with the ratio being temperature-dependent. stackexchange.com At lower temperatures (0–5°C), the ortho-isomer is kinetically favored, while at higher temperatures (75–80°C), the thermodynamically more stable para-isomer predominates. stackexchange.com Similarly, the reaction conditions for substituted methyl benzoates, such as temperature and reaction time, must be carefully optimized to maximize the yield of the desired regioisomer. researchgate.net

Considerations for Achieving Positional Selectivity of Sulfonyl Chloride Group Introduction

Achieving high positional selectivity in the introduction of a sulfonyl chloride group is a critical challenge in the synthesis of complex aromatic compounds. The primary factors influencing regioselectivity are electronic effects, steric hindrance, and reaction conditions.

Electronic Effects: Substituents on the benzene (B151609) ring direct the incoming electrophile based on their ability to donate or withdraw electron density. Activating groups (e.g., alkyl, alkoxy) direct ortho- and para-, while deactivating groups (e.g., ester, nitro) direct meta-. When multiple substituents are present, their combined influence determines the final substitution pattern.

Steric Hindrance: Bulky substituents can physically block access to adjacent (ortho) positions, favoring substitution at less hindered sites, such as the para position. masterorganicchemistry.com In the synthesis of this compound from methyl 4-methylbenzoate, the ester group may exert some steric hindrance, but the electronic directing effect of the methyl group to the ortho position is typically dominant.

Reaction Conditions: Temperature plays a crucial role in controlling the kinetic versus thermodynamic product distribution. stackexchange.com The choice of solvent and the use of catalysts can also influence the selectivity of the chlorosulfonation reaction. google.com For instance, the addition of catalysts like ammonium chloride can increase the yield of the para-product in the chlorosulfonation of toluene. stackexchange.com

| Factor | Influence on Regioselectivity | Example Application |

| Electronic Effects | Activating groups (-CH₃) direct ortho/para; Deactivating groups (-COOCH₃) direct meta. | In methyl 4-methylbenzoate, the activating -CH₃ group strongly directs the sulfonyl chloride to the ortho position (C2). |

| Steric Hindrance | Bulky groups can hinder substitution at adjacent positions, favoring more accessible sites. | The t-butyl group is often used as a bulky blocking group to force substitution at the para position. masterorganicchemistry.com |

| Temperature | Lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product. | In toluene chlorosulfonation, the ortho:para product ratio can be controlled by adjusting the reaction temperature. stackexchange.com |

| Catalysts | Additives can alter the reaction pathway and improve the yield of a specific isomer. | Sulfamic acid has been used as a catalyst in some chlorosulfonation processes to improve yields. google.com |

Diazotization-Initiated Synthesis Routes

An alternative and highly regioselective pathway to aryl sulfonyl chlorides involves the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide. This method, a variation of the Sandmeyer reaction, offers excellent regiocontrol as the position of the sulfonyl chloride group is predetermined by the location of the amine group on the precursor. durham.ac.ukacs.org

Continuous-Flow Diazotization and Chlorosulfonylation of Aminobenzoate Precursors

The diazotization of aromatic amines generates diazonium salts, which are often unstable and can be explosive, posing significant safety risks in large-scale batch production. pharmablock.com Continuous-flow chemistry mitigates these risks by generating and consuming the hazardous diazonium salt intermediate in situ, preventing its accumulation. pharmablock.comacs.orgresearchgate.net

An efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, an analog of the target compound, has been developed using a continuous-flow process. acs.orgresearchgate.net In this method, the precursor, methyl 2-aminobenzoate (B8764639), is diazotized in a flow reactor. acs.orgresearchgate.net The resulting diazonium salt solution is then immediately reacted with a source of sulfur dioxide (such as a saturated SO₂ solution or a surrogate like DABSO) in the presence of a copper catalyst to yield the sulfonyl chloride. durham.ac.ukresearchgate.net

Key advantages of this continuous-flow approach include:

Enhanced Safety: Minimizes the accumulation of unstable diazonium salts. pharmablock.com

Improved Heat and Mass Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for precise temperature control of the highly exothermic diazotization reaction. pharmablock.comresearchgate.net

Reduced Side Reactions: The short residence times and controlled conditions can suppress side reactions like hydrolysis, leading to higher product yields. acs.orgresearchgate.net

Increased Throughput: Continuous processing can achieve high throughput, making it suitable for industrial applications. A mass flow rate of 4.58 kg/h for methyl 2-aminobenzoate has been reported. acs.orgresearchgate.net

Batch Process Optimization for Diazotization-Sulfonyl Chloride Formation

While flow chemistry offers significant advantages, batch processing remains a common practice. The synthesis of 2-chlorosulfonyl-3-methyl benzoate, another close analog, has been described via a batch diazotization-sulfonyl chlorination process. scispace.comgoogle.com

In a typical batch procedure, 2-amino-3-methyl benzoate is diazotized using sodium nitrite and a strong acid (e.g., concentrated hydrochloric acid) in a solvent like acetic acid at low temperatures (-10°C to 5°C). scispace.comgoogle.com The resulting diazonium salt solution is then treated with sulfur dioxide gas in the presence of a copper catalyst at a slightly elevated temperature (10°C to 25°C) to form the final product. scispace.comgoogle.com

Optimization of such batch processes focuses on:

Temperature Control: Strict temperature control during diazotization is critical to prevent the decomposition of the diazonium salt. pharmablock.com

Reagent Stoichiometry: The molar ratios of the amine, sodium nitrite, acid, and sulfur dioxide must be carefully controlled to maximize yield and minimize impurities. google.com

Addition Rate: Slow, controlled addition of the diazotizing agent is necessary to manage the exothermicity of the reaction in a large vessel. google.com

| Parameter | Continuous-Flow Process | Batch Process |

| Safety | High (in situ generation/consumption of diazonium salts) pharmablock.com | Lower (accumulation of potentially explosive intermediates) |

| Heat Transfer | Excellent (high surface-area-to-volume ratio) researchgate.net | Poor (risk of local hot spots) google.com |

| Yield | Often higher due to suppression of side reactions (e.g., 91.7%) researchgate.net | Can be lower (e.g., >70%) scispace.com |

| Scalability | Readily scalable by extending operation time or using parallel reactors. | Scaling up can be challenging due to safety and heat transfer issues. |

| Control | Precise control over residence time, temperature, and stoichiometry. pharmablock.com | Less precise control, especially in large reactors. |

Emerging Synthetic Approaches and Cascade Reactions

Research into the synthesis of aryl sulfonyl chlorides continues to yield novel and more efficient methodologies. These emerging approaches often focus on milder reaction conditions, improved functional group tolerance, and novel reaction pathways.

One promising strategy involves the conversion of primary sulfonamides into sulfonyl chlorides. A recently developed method uses a pyrylium salt (Pyry-BF₄) as an activating reagent. nih.govnih.gov This reagent activates the typically unreactive NH₂ group of a sulfonamide, enabling its conversion to a sulfonyl chloride under mild conditions in the presence of a chloride source like MgCl₂. nih.gov This method is particularly valuable for late-stage functionalization of complex molecules due to its high chemoselectivity and tolerance of various functional groups. nih.govnih.gov

Photocatalysis represents another modern approach. A heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), has been used to synthesize sulfonyl chlorides from arenediazonium salts. acs.org This method operates under visible light at room temperature, offering a sustainable alternative to the classical copper-catalyzed Meerwein reaction. acs.org

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an elegant and efficient route to complex molecules. While a specific cascade reaction for this compound is not prominent, related concepts have been demonstrated. For example, an efficient cascade reaction involving sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides has been used to synthesize 2,4-disulfonylpyrroles. nih.gov Such strategies, where a reagent can play a dual role (e.g., as a sulfonyl source and a reactant), highlight the potential for developing innovative and atom-economical routes to sulfonyl-containing compounds. nih.gov

Utilizing Benzyl Isothiourea Hydrochloride Derivatives in Chlorosulfonyl Benzoate Synthesis (for 2-chlorosulfonyl-3-methyl benzoate)

A notable advancement in the synthesis of chlorosulfonyl benzoates involves the use of benzyl isothiourea hydrochloride derivatives. This method provides an alternative to traditional diazotization-synthesis protocols, which often involve harsh conditions and the generation of potentially hazardous intermediates. A patented method for the synthesis of the analogous 2-chlorosulfonyl-3-methyl benzoate highlights the utility of this approach. google.com

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | 2-nitro-3-methyl benzoate, Benzyl isothiourea hydrochloride | Base (e.g., sodium carbonate), Solvent A | Formation of benzyl thioether intermediate |

| 2 | Benzyl thioether intermediate | Oxidant (e.g., chlorine), Solvent B | Oxidation to 2-chlorosulfonyl-3-methyl benzoate |

This methodology offers several advantages over classical routes, including the use of readily available and less hazardous starting materials, milder reaction conditions, and improved yields. google.com The process is also amenable to large-scale industrial production. google.com

One-Pot and Multicomponent Reaction Strategies for Enhanced Efficiency

The development of one-pot and multicomponent reactions represents a significant leap forward in synthetic efficiency, aligning with the principles of atom and step economy. nih.gov These strategies are being increasingly applied to the synthesis of complex molecules, including those structurally related to this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer even greater synthetic efficiency. nih.govbeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core scaffold or introduce functional groups in a highly convergent manner. For example, isocyanide-based multicomponent reactions are known to efficiently generate complex molecular architectures. nih.gov

The advantages of these advanced synthetic strategies are summarized below:

| Strategy | Key Features | Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single vessel; no isolation of intermediates. | Reduced solvent waste, shorter reaction times, simplified purification, increased overall yield. beilstein-journals.orgresearchgate.netnih.gov |

| Continuous-Flow | Reactions conducted in a continuously flowing stream. | Enhanced safety, better temperature control, minimized side reactions, improved scalability. acs.orgresearchgate.net |

| Multicomponent Reactions | Three or more reactants combine in a single step. | High atom and step economy, rapid generation of molecular complexity, creation of diverse compound libraries. nih.govbeilstein-journals.org |

The adoption of these methodologies in the synthesis of this compound and its analogs can lead to more sustainable, cost-effective, and efficient manufacturing processes.

Elucidating the Reactivity Profile and Transformational Pathways of Methyl 2 Chlorosulfonyl 4 Methylbenzoate

Nucleophilic Displacement Reactions at the Chlorosulfonyl Moiety

The sulfur atom of the chlorosulfonyl group (-SO₂Cl) is highly electrophilic, rendering it susceptible to attack by a wide variety of nucleophiles. This reactivity is the basis for the formation of numerous sulfur-containing derivatives.

Formation of Sulfonamides via Amination

One of the most common transformations of aryl sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. nih.gov This reaction, known as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

The general reaction is as follows:

Methyl 2-(chlorosulfonyl)-4-methylbenzoate + R¹R²NH → Methyl 4-methyl-2-(R¹,R²-sulfamoyl)benzoate + HCl

This transformation is highly versatile, accommodating a wide range of amines to produce a diverse library of sulfonamide derivatives. organic-chemistry.org

| Amine (Nucleophile) | Product Name |

|---|---|

| Ammonia (NH₃) | Methyl 2-(aminosulfonyl)-4-methylbenzoate |

| Aniline (C₆H₅NH₂) | Methyl 4-methyl-2-(phenylsulfamoyl)benzoate |

| Diethylamine ((C₂H₅)₂NH) | Methyl 2-(N,N-diethylsulfamoyl)-4-methylbenzoate |

Synthesis of Sulfonate Esters and Sulfonic Acids

Aryl sulfonyl chlorides readily react with alcohols or phenols in the presence of a base (e.g., pyridine) to form sulfonate esters. eurjchem.com This reaction is analogous to sulfonamide formation, with the alcohol oxygen atom acting as the nucleophile. The choice of alcohol determines the nature of the resulting ester.

Furthermore, the chlorosulfonyl group can be hydrolyzed to the corresponding sulfonic acid upon treatment with water. acs.org This reaction can occur if water is present during other transformations, sometimes as an undesired side reaction.

| Nucleophile | Product Class | Product Name |

|---|---|---|

| Methanol (CH₃OH) | Sulfonate Ester | Methyl 4-methyl-2-((methoxy)sulfonyl)benzoate |

| Ethanol (C₂H₅OH) | Sulfonate Ester | Ethyl 2-(carbomethoxy)-5-methylbenzenesulfonate |

| Water (H₂O) | Sulfonic Acid | 2-(Methoxycarbonyl)-5-methylbenzenesulfonic acid |

Reactions Involving the Ester Functionality

The methyl ester group on the aromatic ring provides another site for chemical modification, including hydrolysis, transesterification, and reduction.

Transesterification and Hydrolysis under Controlled Conditions

The methyl ester can be converted to other esters through transesterification. This equilibrium reaction is typically achieved by heating the methyl ester in an excess of a different alcohol with either an acid or base catalyst. researchgate.net Driving the reaction to completion often involves removing the methanol byproduct as it forms.

Hydrolysis of the ester to the corresponding carboxylic acid can be performed under either acidic or basic conditions. libretexts.org Basic hydrolysis, often called saponification, uses a base like sodium hydroxide to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. study.comquora.com Acid-catalyzed hydrolysis involves heating the ester with water and a strong acid catalyst. libretexts.org

Reductive Transformations of the Ester Group

The methyl ester group can be reduced to a primary alcohol or an aldehyde depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (2-(chlorosulfonyl)-4-methylphenyl)methanol. pearson.comstudy.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. masterorganicchemistry.com

To isolate the aldehyde, a less reactive and more sterically hindered reducing agent is required, along with low temperatures to prevent over-reduction. masterorganicchemistry.comchemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, typically used at -78 °C. masterorganicchemistry.comchegg.comcommonorganicchemistry.comlibretexts.org At this low temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to yield the aldehyde, 2-(chlorosulfonyl)-4-methylbenzaldehyde. chemistrysteps.com

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (2-(chlorosulfonyl)-4-methylphenyl)methanol |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, -78 °C, followed by aqueous workup | 2-(chlorosulfonyl)-4-methylbenzaldehyde |

Aromatic Ring Functionalization and Derivatization

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the three existing substituents. wikipedia.orglibretexts.org Substituents on a benzene (B151609) ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

The substituents on the ring are:

-CH₃ (methyl): An activating group and an ortho-, para-director. libretexts.org

-COOCH₃ (methyl ester): A deactivating group and a meta-director. wikipedia.org

-SO₂Cl (chlorosulfonyl): A strongly deactivating group and a meta-director.

The directing effects are as follows:

The -CH₃ group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, already substituted).

The -COOCH₃ group at position 1 directs incoming electrophiles to positions 3 and 5 (meta).

The -SO₂Cl group at position 2 directs incoming electrophiles to positions 4 (para, already substituted) and 6 (meta).

Considering these influences, the positions most susceptible to electrophilic attack are position 3 and position 5, as they are ortho to the activating methyl group and meta to the deactivating ester group. The directing effect of the sulfonyl chloride group would favor substitution at position 6. The ultimate regioselectivity would depend on the specific reaction conditions and the nature of the electrophile, but positions 3 and 5 are generally the most probable sites for substitution.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of its three substituents: the methyl group (-CH₃), the methyl ester group (-COOCH₃), and the chlorosulfonyl group (-SO₂Cl).

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The rate and regioselectivity of the reaction are influenced by the ability of the substituents to donate or withdraw electron density. wikipedia.orglumenlearning.com

Activating vs. Deactivating Groups:

The methyl group is an activating group. It donates electron density to the ring through an inductive effect, thereby stabilizing the cationic intermediate (arenium ion) formed during the substitution. msu.edu This makes the ring more nucleophilic and increases the reaction rate compared to benzene. lumenlearning.com

The methyl ester and chlorosulfonyl groups are deactivating groups. Both are electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms and the positive charge on the sulfur atom. msu.edu These groups destabilize the arenium ion, making the ring less nucleophilic and slowing down the reaction. lumenlearning.com

Directing Effects:

The methyl group is an ortho, para-director. wikipedia.orglumenlearning.com

The methyl ester and chlorosulfonyl groups are meta-directors. msu.edu

Nucleophilic Aromatic Substitution (SₙAr):

For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, and a good leaving group must be present. wikipedia.orgchemistrysteps.com The presence of strong electron-withdrawing groups is crucial to activate the ring for nucleophilic attack. chemistrysteps.com

The chlorosulfonyl group is a powerful electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic attack. researchgate.net

The chloride ion of the chlorosulfonyl group can act as a leaving group. mdpi.com

Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

In this compound, the chlorosulfonyl group itself contains the leaving group (Cl⁻). Nucleophilic attack can occur at the sulfur atom, leading to substitution of the chloride. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. mdpi.com The rate of this substitution can be influenced by substituents on the aromatic ring. mdpi.com

Furthermore, under certain conditions, the entire sulfonyl chloride group can be displaced from the ring in an ipso substitution reaction, particularly if the ring is sufficiently activated by other electron-withdrawing groups. researchgate.net

Table 1: Influence of Substituents on Aromatic Substitution

| Substituent Group | Effect on EAS | Directing Effect | Effect on SₙAr |

|---|---|---|---|

| -CH₃ | Activating | ortho, para | Deactivating |

| -COOCH₃ | Deactivating | meta | Activating |

| -SO₂Cl | Deactivating | meta | Activating |

Ortho-Substituent Effects on Reactivity (e.g., in radical substitution reactions)

The presence of a substituent at the ortho position to a reaction center can significantly influence the reaction's rate and outcome through a combination of electronic and steric effects, collectively known as the "ortho effect." chempedia.info

In the context of this compound, the methyl ester group is ortho to the chlorosulfonyl group. This spatial arrangement can lead to several effects:

Steric Hindrance: The bulk of the ortho-methyl ester group can sterically hinder the approach of reactants to the chlorosulfonyl group. This can decrease the rate of reactions involving direct attack at the sulfur atom. chempedia.info

Electronic Effects: The ortho-methyl ester group can exert both inductive and resonance effects that modulate the reactivity of the chlorosulfonyl group and the adjacent ring positions. chempedia.info

Intramolecular Interactions: The proximity of the two groups may allow for through-space interactions or intramolecular hydrogen bonding in transition states, which can alter reaction pathways and rates. mdpi.com

In radical substitution reactions, the presence of an ortho substituent has been shown to have a strong effect on promoting ipso substitution, where the sulfonyl group itself is displaced. ucl.ac.uk This is because the ortho group can influence the stability of the radical intermediates formed during the reaction, potentially favoring the pathway that leads to the expulsion of the sulfonyl group. ucl.ac.uk The nature of the linking chain in intramolecular reactions is also a critical factor, with different atoms or groups in the chain affecting the efficiency of the ipso substitution. ucl.ac.uk

Studies on nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides have revealed a counterintuitive acceleration of the reaction by ortho-alkyl groups. mdpi.commdpi.com This has been attributed to a rigid, sterically congested ground state structure, which is more reactive. mdpi.com While the methyl ester group in this compound is not an alkyl group, its influence as an ortho substituent would need to be considered in a similar light, potentially leading to unexpected reactivity.

Radical-Mediated and Organometallic Coupling Reactions

Intramolecular Radical Ipso Substitution Employing Sulfonyl Groups as Nucleofuges

The sulfonyl group can serve as an effective leaving group, or nucleofuge, in radical reactions. ucl.ac.uk In particular, intramolecular radical ipso substitution provides a pathway for the formation of cyclic compounds. This process involves the attack of an aryl radical onto an aromatic ring bearing a sulfonyl group, leading to the displacement of the sulfonyl group. ucl.ac.uk

The success of such reactions is dependent on several factors, including the nature of the tether connecting the two aromatic rings and the substituents on the acceptor ring. ucl.ac.uk The presence of a substituent ortho to the sulfonyl group has been found to strongly promote ipso substitution. ucl.ac.uk In the absence of an ortho substituent, the aryl radical may preferentially attack other positions on the ring to form a more stable radical intermediate. ucl.ac.uk

While the sulfonyl group is a good radical leaving group, the reverse reaction, the addition of a sulfonyl radical to a multiple bond, is also a known process. nih.gov The outcome of these reactions often depends on the stability of the radical intermediates and the reaction conditions.

Catalytic Reactions with Methyl Benzoate (B1203000) Derivatives

The methyl ester functionality of this compound allows it to participate in various catalytic reactions. Methyl benzoate and its derivatives are important compounds used in fragrances and as solvents. mdpi.com The synthesis of these esters often involves the acid-catalyzed reaction of a benzoic acid with methanol. mdpi.com Solid acid catalysts, such as titanium zirconium solid acids, have been developed for this purpose to create more environmentally friendly and recoverable catalytic systems. mdpi.com

Methyl benzoate derivatives can also be synthesized through metal-catalyzed carbonylation reactions. researchgate.net For instance, palladium complexes have been shown to be highly active catalysts for the carbonylation of iodobenzene to methyl benzoate. researchgate.net

Furthermore, the aromatic ring of methyl benzoate derivatives can be functionalized through cross-coupling reactions. These reactions, often catalyzed by palladium or other transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. ethz.chbohrium.com For example, copper-based metal-organic frameworks have been used to catalyze the oxidative coupling of aryl boronic acids with aryl carboxylic acids. acs.org

Table 2: Summary of Catalytic Reactions Involving Methyl Benzoate Derivatives

| Reaction Type | Catalyst | Reactants | Product |

|---|---|---|---|

| Esterification | Solid Acid (e.g., Ti/Zr) | Benzoic acid, Methanol | Methyl benzoate |

| Carbonylation | Palladium complex | Iodobenzene, CO, Methanol | Methyl benzoate |

| C-O Cross-Coupling | Cu-based MOF | Aryl boronic acid, Aryl carboxylic acid | Aryl ether |

Advanced Spectroscopic and Diffraction Based Structural Characterization of Methyl 2 Chlorosulfonyl 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides insights into the chemical environment of individual protons and carbon atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data, including chemical shift assignments and coupling constants for methyl 2-(chlorosulfonyl)-4-methylbenzoate, are not extensively reported in publicly available scientific literature. Theoretical predictions suggest a complex pattern of signals. In the ¹H NMR spectrum, distinct signals would be expected for the two methyl groups (one on the aromatic ring and one in the ester functional group) and the three protons on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorosulfonyl and methyl ester groups, as well as their positions on the benzene (B151609) ring.

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the nine carbon atoms in the molecule, including the two methyl carbons, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The specific chemical shifts would provide evidence for the substitution pattern of the benzene ring.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the complete structural framework of a molecule. These experiments reveal correlations between different nuclei, confirming the bonding network and spatial proximities.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The monoisotopic mass of this compound (C₉H₉ClO₄S) has been calculated to be 247.99101 Da. uni.lu This exact mass is a critical parameter for the unambiguous identification of the compound in complex mixtures.

Fragmentation Pathway Analysis and Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation to produce a spectrum of daughter ions. Analysis of these fragmentation patterns provides valuable information about the molecule's structure.

While specific experimental MS/MS data for this compound is not available, a theoretical fragmentation pathway can be proposed based on the known behavior of similar compounds. Common fragmentation pathways for aromatic sulfonyl chlorides and methyl esters would likely include:

Loss of a chlorine radical (•Cl) from the parent ion.

Loss of sulfur dioxide (SO₂) following the cleavage of the C-S and S-Cl bonds.

Cleavage of the ester group , leading to the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).

Decarbonylation , involving the loss of carbon monoxide (CO) from fragment ions.

These characteristic fragmentation patterns would serve as a structural fingerprint for the identification of this compound and related structures.

Ion Mobility-Mass Spectrometry for Predicted Collision Cross Section Determination

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This separation provides an additional dimension of characterization, yielding a collision cross section (CCS) value, which is a measure of the ion's rotationally averaged surface area.

Predicted CCS values for various adducts of this compound have been calculated. uni.lu These values are crucial for computational modeling and can aid in the identification of the compound in complex analytical workflows, even when reference standards are unavailable.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.99829 | 145.6 |

| [M+Na]⁺ | 270.98023 | 156.1 |

| [M-H]⁻ | 246.98373 | 150.6 |

| [M+NH₄]⁺ | 266.02483 | 164.7 |

| [M+K]⁺ | 286.95417 | 152.7 |

| [M+H-H₂O]⁺ | 230.98827 | 141.5 |

| [M+HCOO]⁻ | 292.98921 | 159.3 |

| [M+CH₃COO]⁻ | 307.00486 | 187.4 |

| [M]⁺ | 247.99046 | 152.9 |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum is expected to be dominated by the characteristic vibrations of the sulfonyl chloride and methyl ester groups attached to the aromatic ring.

The key vibrational modes for the sulfonyl chloride group include strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is expected to appear as a strong band in the lower frequency region.

The methyl benzoate (B1203000) moiety will exhibit a strong carbonyl (C=O) stretching vibration, characteristic of aromatic esters, generally found between 1715 and 1730 cm⁻¹. Additionally, two distinct C-O stretching vibrations are anticipated, one for the C-C-O linkage (around 1250-1310 cm⁻¹) and another for the O-C-C linkage (around 1100-1130 cm⁻¹). The aromatic ring itself will produce several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A representative FTIR data table for this compound, compiled from spectral data of analogous compounds such as p-toluenesulfonyl chloride and methyl p-toluate, is presented below.

Interactive Data Table: Representative FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~2960 | C-H Stretch | Methyl (CH₃) | Weak |

| ~1725 | C=O Stretch | Ester | Strong |

| ~1595 | C=C Stretch | Aromatic Ring | Medium |

| ~1485 | C=C Stretch | Aromatic Ring | Medium |

| ~1380 | S=O Asymmetric Stretch | Sulfonyl Chloride | Strong |

| ~1280 | C-C-O Stretch | Ester | Strong |

| ~1180 | S=O Symmetric Stretch | Sulfonyl Chloride | Strong |

| ~1120 | O-C-C Stretch | Ester | Strong |

| ~820 | C-H Out-of-plane Bend | Aromatic (para-substituted) | Strong |

| ~570 | S-Cl Stretch | Sulfonyl Chloride | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode, typically a strong and sharp band around 1000 cm⁻¹, is a key diagnostic feature for substituted benzenes. The C=C stretching vibrations of the aromatic ring also give rise to strong bands in the 1580-1610 cm⁻¹ region.

The sulfonyl chloride group will also exhibit characteristic Raman bands. The S=O stretching vibrations, while strong in the IR, will also be present in the Raman spectrum, though their relative intensities may differ. The S-Cl stretch is also readily observable in the Raman spectrum. The C=O stretch of the ester group will be visible but is often weaker in Raman than in FTIR.

Below is a representative Raman data table for this compound, based on data from analogous compounds.

Interactive Data Table: Representative Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3070 | C-H Stretch | Aromatic | Medium |

| ~1720 | C=O Stretch | Ester | Weak |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1385 | S=O Asymmetric Stretch | Sulfonyl Chloride | Medium |

| ~1185 | S=O Symmetric Stretch | Sulfonyl Chloride | Medium |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

| ~825 | C-H Out-of-plane Bend | Aromatic (para-substituted) | Medium |

| ~575 | S-Cl Stretch | Sulfonyl Chloride | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a crystal, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsion angles can be determined. This provides unambiguous information about the molecule's conformation in the solid state and its packing in the crystal lattice.

For a molecule like this compound, which is achiral, the primary information gained from X-ray crystallography would be its solid-state conformation and intermolecular interactions. The analysis would reveal the planarity of the benzene ring and the orientation of the methyl ester and chlorosulfonyl substituents relative to the ring.

Key structural parameters that would be determined include:

Bond Lengths: The C-S, S=O, S-Cl, C=O, and C-O bond lengths would be precisely measured. Aromatic C-C bonds are expected to have lengths intermediate between those of single and double bonds (around 1.39 Å). docbrown.info

Bond Angles: The C-S-O, O-S-O, C-S-Cl, and angles around the ester group would be accurately determined. The geometry around the sulfur atom is expected to be distorted tetrahedral.

Torsion Angles: The dihedral angles describing the orientation of the sulfonyl chloride and methyl ester groups with respect to the aromatic ring are of particular interest. These would reveal any steric hindrance between the adjacent substituents.

Intermolecular Interactions: The crystal packing would be analyzed to identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking of the aromatic rings, which stabilize the crystal lattice.

While a crystal structure for this compound is not publicly available, data from related structures, such as substituted benzenesulfonyl chlorides and aromatic esters, can provide expected values for these parameters.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | e.g., P2₁/c or P-1 (Common centrosymmetric space groups) |

| Bond Lengths (Å) | |

| C-S | ~1.77 |

| S=O | ~1.43 |

| S-Cl | ~2.05 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.35 |

| O-CH₃ (ester) | ~1.45 |

| C-C (aromatic) | ~1.39 |

| **Bond Angles (°) ** | |

| O=S=O | ~120 |

| C-S-Cl | ~105 |

| C-S=O | ~108 |

| C-C=O (ester) | ~125 |

| C-O-C (ester) | ~115 |

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Methyl 2 Chlorosulfonyl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to calculate the electronic structure of molecules, providing a basis for understanding their physical and chemical properties.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable three-dimensional structure of the compound. For a molecule like Methyl 2-(chlorosulfonyl)-4-methylbenzoate, which has rotatable bonds (e.g., around the ester and sulfonyl chloride groups), multiple stable conformations, or conformers, may exist.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov Detailed HOMO-LUMO energy values and orbital distributions specific to this compound have not been reported in dedicated computational studies. This analysis would be instrumental in predicting its behavior in electrophilic and nucleophilic reactions.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the structure. researchgate.net

While specific DFT-predicted NMR and IR data for this compound are not available in the literature, predicted Collision Cross Section (CCS) values have been calculated. The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound provide valuable data for its analytical identification. uni.lu

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.99829 | 145.6 |

| [M+Na]⁺ | 270.98023 | 156.1 |

| [M-H]⁻ | 246.98373 | 150.6 |

| [M+NH₄]⁺ | 266.02483 | 164.7 |

| [M+K]⁺ | 286.95417 | 152.7 |

| [M+H-H₂O]⁺ | 230.98827 | 141.5 |

| [M+HCOO]⁻ | 292.98921 | 159.3 |

| [M]⁺ | 247.99046 | 152.9 |

| [M]⁻ | 247.99156 | 152.9 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions, providing a deeper understanding of how reactions occur.

Reaction pathway modeling involves mapping the potential energy surface of a reaction from reactants to products. This process allows for the identification of transition states—the highest energy points along the reaction coordinate—and intermediate structures. The energy of the transition state determines the activation energy, which is fundamental to the reaction kinetics.

For this compound, computational modeling could elucidate the mechanisms of its key reactions, such as nucleophilic substitution at the sulfonyl group. However, there are currently no published studies that computationally model the reaction mechanisms or kinetics for this specific compound.

Catalysts and solvents can profoundly influence reaction pathways and rates. Computational models can incorporate these effects to provide a more realistic description of chemical reactions. For instance, modeling can show how a catalyst lowers the activation energy or how solvent molecules stabilize transition states or intermediates through explicit or implicit solvation models.

While the synthesis of related methyl benzoate (B1203000) compounds often involves catalysts, specific computational investigations into the catalytic effects or solvent influences on the reactivity of this compound are not documented in the scientific literature. Such studies would be essential for optimizing reaction conditions and understanding its chemical behavior in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-based descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its behavior based on its molecular structure.

A hypothetical QSAR/QSPR study of this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These two-dimensional descriptors characterize the atomic connectivity within the molecule, such as the Wiener and Randić indices.

Geometrical Descriptors: These three-dimensional descriptors describe the spatial arrangement of the atoms, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The development of a robust QSAR/QSPR model would entail the following steps:

Data Set Selection: A curated dataset of compounds structurally related to this compound with known activities or properties would be assembled.

Descriptor Calculation: A wide range of molecular descriptors for all compounds in the dataset would be calculated using specialized software.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a predictive model. The model's robustness and predictive power would then be rigorously validated using internal and external validation techniques.

The insights gained from such a model could be used to predict various properties of this compound, such as its reactivity, toxicity, or potential as a synthetic intermediate.

| Descriptor Type | Descriptor Example | Potential Information Provided |

|---|---|---|

| Constitutional | Molecular Weight | General size of the molecule. |

| Topological | Wiener Index | Information about molecular branching. |

| Geometrical | Molecular Surface Area | Insights into steric interactions and solubility. |

| Quantum-Chemical | LUMO Energy | Prediction of electrophilicity and reactivity towards nucleophiles. |

| Quantum-Chemical | Dipole Moment | Indication of the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions.

Furthermore, MD simulations are invaluable for investigating intermolecular interactions. By simulating this compound in the presence of other molecules (e.g., solvent molecules, reactants, or biological macromolecules), one can study the nature and strength of these interactions. Key intermolecular forces that could be analyzed include:

Electrostatic Interactions: Arising from the partial charges on the atoms, these interactions are particularly important for a polar molecule like this compound.

Hydrogen Bonding: While the molecule itself is not a hydrogen bond donor, the oxygen atoms of the ester and sulfonyl groups can act as hydrogen bond acceptors.

A typical MD simulation protocol for this compound would involve:

System Setup: Defining the simulation box containing the molecule of interest and any other relevant molecules (e.g., water for an aqueous simulation).

Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular forces.

Equilibration: Running a short simulation to allow the system to reach a stable temperature and pressure.

Production Run: Performing a longer simulation to collect data on the system's dynamics.

Analysis: Analyzing the trajectory data to extract information about conformational changes, interaction energies, and radial distribution functions.

The results of such simulations would provide a dynamic and detailed understanding of the behavior of this compound at the atomic level, complementing the static picture provided by quantum chemical calculations and the predictive power of QSAR/QSPR models.

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, or OPLS | To define the potential energy function of the system. |

| Solvent Model | TIP3P or SPC/E (for water) | To simulate the effect of the solvent environment. |

| Ensemble | NPT (isothermal-isobaric) | To maintain constant temperature and pressure, mimicking experimental conditions. |

| Simulation Time | Nanoseconds to microseconds | To sample a sufficient range of molecular motions and interactions. |

| Analysis Method | Root Mean Square Deviation (RMSD) | To assess conformational stability over time. |

Strategic Applications of Methyl 2 Chlorosulfonyl 4 Methylbenzoate As a Versatile Synthetic Intermediate

Precursor in Sulfonamide Synthesis

The primary application of Methyl 2-(chlorosulfonyl)-4-methylbenzoate lies in its role as a precursor for sulfonamides. The highly electrophilic sulfonyl chloride group readily reacts with primary and secondary amines in a nucleophilic substitution reaction to form the sulfonamide linkage (-SO₂NR₂). This reaction is fundamental to the synthesis of a vast number of compounds with significant biological and industrial importance.

The general reaction involves the attack of the nitrogen atom of an amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the synthesis of a large library of sulfonamide derivatives with tailored properties. eurjchem.com The sulfonamide moiety is a key functional group in many pharmaceutical and agrochemical compounds. eurjchem.com

Building Block for Agrochemicals and Herbicides

This compound and its close structural analogs are pivotal intermediates in the manufacturing of modern agrochemicals, particularly sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants. ontosight.ai

Mesosulfuron-methyl: A key intermediate in the synthesis of the herbicide Mesosulfuron-methyl is methyl 2-(chlorosulfonyl)-4-(methylsulfonamidomethyl)benzoate. ontosight.aigoogle.com This intermediate is synthesized and then reacted with a pyrimidine (B1678525) derivative to form the final herbicidal product. ontosight.ai The synthesis pathway highlights the importance of the chlorosulfonyl group in constructing the sulfonylurea bridge, which is essential for the herbicide's biological activity. google.com

Triflusulfuron-methyl: Similarly, a related compound, 2-chlorosulfonyl-3-methyl benzoate (B1203000), serves as a key intermediate in the synthesis of Triflusulfuron-methyl. google.comnus.edu.sg This herbicide is used for weed control in sugar beet crops. nus.edu.sg The synthesis involves the reaction of the sulfonyl chloride intermediate with a triazine derivative. nih.govbcpcpesticidecompendium.org The structural similarity of these precursors to this compound underscores the significance of this class of compounds in the agrochemical industry.

| Herbicide | Key Intermediate Derived from a Substituted Methyl Benzoate Sulfonyl Chloride |

| Mesosulfuron-methyl | Methyl 2-(chlorosulfonyl)-4-(methylsulfonamidomethyl)benzoate |

| Triflusulfuron-methyl | 2-chlorosulfonyl-3-methyl benzoate |

Intermediate in Pharmaceutical Lead Compound Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. This compound serves as a valuable starting material for the synthesis of novel sulfonamide-based compounds for pharmaceutical research and development. ontosight.aiinnospk.com

The reactivity of the sulfonyl chloride allows for its conjugation with various amines, amino acids, and other nitrogen-containing moieties to generate libraries of new chemical entities. These compounds can then be screened for their biological activity against various therapeutic targets. For instance, sulfonamide derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase, which is implicated in several diseases. The ability to easily generate diverse sulfonamides from this intermediate makes it a powerful tool in the discovery of new pharmaceutical lead compounds.

Utility in the Construction of Complex Polycyclic and Heterocyclic Frameworks

The sulfonyl chloride group of this compound can participate in intramolecular reactions to form cyclic structures. This reactivity is exploited in the synthesis of complex polycyclic and heterocyclic frameworks, which are common scaffolds in natural products and medicinally important molecules.

For example, the reaction of the sulfonyl chloride with a suitably positioned nucleophile within the same molecule can lead to the formation of sultams (cyclic sulfonamides). By carefully designing the substrate, chemists can construct intricate ring systems. The resulting heterocyclic compounds can serve as core structures for the development of new materials and biologically active compounds. The versatility of sulfonamide chemistry allows for the synthesis of a wide range of ring sizes and substitution patterns, providing access to novel chemical space. eurjchem.com

Role in Industrial Chemical Production

Beyond its applications in the life sciences, this compound and its related compounds are utilized in the production of various industrial chemicals.

Dyes and Pigments: Sulfonated aromatic compounds are widely used as intermediates in the synthesis of dyes and pigments. The sulfonyl group can be converted into a sulfonic acid group, which imparts water solubility to the dye molecules, an essential property for their application in the textile industry. While specific examples directly citing this compound are not prevalent, the general reactivity of aromatic sulfonyl chlorides makes them suitable precursors in this field.

Saccharin (B28170): A significant industrial application of related compounds is in the production of the artificial sweetener saccharin. wikipedia.org One of the classical synthetic routes to saccharin starts from toluene, which is converted to o- and p-toluenesulfonyl chloride. The ortho isomer is then subjected to amination and oxidation to form saccharin. google.comrsc.org A related intermediate, 2-(chlorosulfonyl) methyl benzoate, is also noted as being indispensable in the production of saccharin, highlighting the industrial relevance of this class of compounds. google.com

Future Research Directions and Unexplored Avenues in the Chemistry of Methyl 2 Chlorosulfonyl 4 Methylbenzoate

Green Chemistry Approaches to Synthesis (e.g., further optimization of flow chemistry)

Conventional batch syntheses of sulfonyl chlorides often involve hazardous reagents and can be difficult to control, posing safety and environmental concerns. The adoption of green chemistry principles, particularly through the use of continuous-flow microreactor technology, offers a promising alternative for the synthesis of Methyl 2-(chlorosulfonyl)-4-methylbenzoate and its derivatives.

Recent advancements have demonstrated the successful continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation to produce methyl 2-(chlorosulfonyl)benzoate. This approach has been shown to significantly reduce side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and minimizing the formation of byproducts.

Future research in this area should focus on the further optimization of these flow chemistry protocols. This could involve exploring a wider range of solvents, catalysts, and reaction conditions to improve yield, purity, and space-time yield. The development of integrated, multi-step continuous processes, where crude starting materials are converted to the final product without isolation of intermediates, would represent a significant step towards a more sustainable and efficient manufacturing process.

Table 1: Potential Optimization Parameters for Flow Synthesis

| Parameter | Current Approach | Future Optimization Goals |

| Reaction Time | Minutes to hours in batch | Seconds to minutes in flow |

| Reagent Stoichiometry | Often requires excess reagents | Near-stoichiometric reactions |

| Heat Management | Difficult to control exotherms | Precise temperature control |

| Safety | Risk of runaway reactions | Enhanced inherent safety |

| Product Isolation | Multi-step workup | In-line purification/separation |

Development of Highly Enantioselective Transformations

The development of methodologies for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. While there is a wealth of literature on enantioselective synthesis, the application of this compound as a chiral auxiliary or in asymmetric catalysis remains an unexplored frontier.

The presence of a reactive sulfonyl chloride group and a sterically defined aromatic scaffold makes this compound an intriguing candidate for derivatization into novel chiral ligands or auxiliaries. For instance, reaction with chiral amines or alcohols could yield a library of chiral sulfonamides or sulfonate esters. These new chiral entities could then be evaluated for their efficacy in directing stereoselective reactions, such as aldol (B89426) additions, Diels-Alder reactions, or asymmetric reductions.

Furthermore, the development of catalytic enantioselective methods for the synthesis of derivatives of this compound itself is a worthy goal. For example, asymmetric C-H activation or functionalization of the methyl group could introduce a stereocenter, opening up new avenues for the creation of complex chiral molecules.

Applications in Materials Science and Polymer Chemistry

The field of materials science is constantly in search of novel monomers and initiators to create polymers with tailored properties. Aromatic sulfonyl chlorides have been successfully employed as initiators for metal-catalyzed living radical polymerization, a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and architectures.

A study on designing functional aromatic multisulfonyl chloride initiators demonstrated that the reactivity of the sulfonyl chloride group can be tuned to achieve quantitative and fast initiation, leading to the formation of perfect star polymers. This suggests that this compound could serve as a valuable monosulfonyl chloride initiator. Its incorporation into a polymer chain would introduce a benzoate (B1203000) functionality, which could be further modified post-polymerization to impart specific properties, such as hydrophilicity, biocompatibility, or photo-responsiveness.

Future research should explore the use of this compound and its derivatives as initiators in various controlled polymerization techniques. Additionally, its potential as a monomer in polycondensation reactions, for example, with diamines to form polysulfonamides, warrants investigation. The resulting polymers could exhibit interesting thermal, mechanical, and optical properties.

Systematic Structure-Reactivity Studies for Predictable Transformations

A fundamental understanding of the relationship between a molecule's structure and its reactivity is crucial for the rational design of new synthetic methodologies. For this compound, systematic structure-reactivity studies would provide invaluable data for predicting its behavior in various chemical transformations.

Kinetic studies on the reactions of the sulfonyl chloride group with a range of nucleophiles would allow for the quantification of its electrophilicity. For example, investigating the alkaline hydrolysis of related methyl benzoate derivatives has provided insights into the reaction mechanism and the role of tetrahedral intermediates. Similar studies on this compound would elucidate the electronic effects of the methyl and ester substituents on the reactivity of the sulfonyl chloride moiety.

Computational studies, using density functional theory (DFT) and other theoretical models, could complement experimental work by providing detailed information about transition state geometries, activation energies, and reaction pathways. A comprehensive understanding of its reactivity profile would enable chemists to select optimal reaction conditions and predict the outcomes of new transformations with greater accuracy.

Bio-conjugation and Derivatization for Probe Development

The selective modification of biomolecules, such as proteins and nucleic acids, is essential for the development of new diagnostic tools, therapeutic agents, and research probes. The high reactivity of sulfonyl chlorides towards nucleophilic amino acid residues, particularly lysine, makes them suitable reagents for bioconjugation.

While the direct use of this compound in bioconjugation may be limited by its poor water solubility, its derivatives could be tailored for biological applications. For example, the incorporation of a fluorescent dye or a biotin (B1667282) tag onto the aromatic ring would transform the molecule into a versatile probe for labeling and detecting biomolecules. The ester functionality could also be hydrolyzed to the corresponding carboxylic acid, which would improve water solubility and provide a handle for further derivatization.

Future research should focus on the synthesis of water-soluble and functionalized derivatives of this compound and their application in bioconjugation reactions. Investigating the selectivity of these reagents for different amino acid residues and optimizing the reaction conditions for efficient and specific labeling will be key to unlocking their potential in chemical biology.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-(chlorosulfonyl)-4-methylbenzoate?

Answer:

A two-step approach is typically used:

Sulfonation : Introduce the chlorosulfonyl group via reaction of 4-methylbenzoic acid derivatives with chlorosulfonic acid or thionyl chloride (SOCl₂). For example, thionyl chloride (140 mmol) with dimethylformamide (DMF) as a catalyst facilitates sulfonation at the ortho position .

Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via diazomethane.

Key intermediates include 2-chloro-4-(chlorosulfonyl)benzoyl chloride, which is stabilized under anhydrous conditions .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, chlorosulfonyl at C2). Aromatic protons typically resonate at δ 7.3–8.1 ppm .

- Infrared Spectroscopy (IR) : Strong S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 248.6 [M]⁺) and fragmentation patterns validate the molecular formula .

Advanced: How can researchers optimize reaction conditions to minimize hydrolysis of the chlorosulfonyl group during synthesis?

Answer:

- Temperature Control : Maintain reactions below 0°C during sulfonation to reduce side reactions .

- Anhydrous Solvents : Use dried solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis .

- Catalyst Selection : DMF (0.5 mmol) in thionyl chloride enhances reactivity while minimizing degradation .

- Workup Protocols : Quench reactions at low pH (3–4) to precipitate intermediates, as demonstrated in sulfonamide syntheses .

Advanced: What strategies address conflicting crystallographic data when resolving the structure of this compound derivatives?

Answer:

- High-Resolution X-ray Diffraction : Resolve ambiguities in substituent positions (e.g., methyl vs. chlorosulfonyl orientation) using SHELX software for refinement .

- Twinned Data Analysis : Apply SHELXL for high-resolution datasets, especially when crystal twinning occurs .

- Comparative Spectroscopy : Cross-validate crystallographic data with NMR/IR to confirm bond angles and torsional strain .

Advanced: How does steric hindrance from the 4-methyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Steric Effects : The 4-methyl group reduces accessibility to the chlorosulfonyl moiety, slowing nucleophilic attack. Kinetic studies show reduced reaction rates with bulky nucleophiles (e.g., tert-butanol vs. methanol) .

- Electronic Effects : Electron-withdrawing chlorosulfonyl groups enhance electrophilicity, partially offsetting steric hindrance. Computational modeling (DFT) can predict activation energies for specific nucleophiles.

- Experimental Validation : Monitor reactions via HPLC or TLC to assess substitution efficiency under varying steric conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent contact with corrosive chlorosulfonyl groups.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO₂, HCl) released during hydrolysis .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers reconcile discrepancies in reported melting points or spectral data for this compound derivatives?

Answer:

- Purity Assessment : Recrystallize samples from anhydrous ethanol and compare melting points with literature (e.g., mp 82–86°C for related sulfonyl esters ).

- Dynamic NMR : Detect conformational polymorphisms or solvate formation that may alter physical properties .

- Collaborative Databases : Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) to validate structural anomalies .

Basic: What are the primary applications of this compound in pharmaceutical intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.